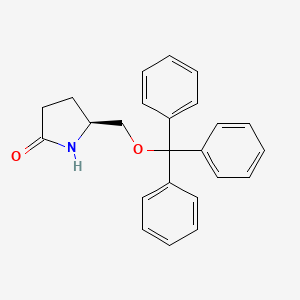

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone

Description

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (CAS 105526-85-0) is a chiral pyrrolidinone derivative with a trityloxymethyl substituent at the 5-position. Its molecular formula is C₂₄H₂₃NO₂, and it has a molecular weight of 357.44 g/mol . This compound is primarily used as a laboratory chemical and in the manufacture of specialized substances . Key safety data includes:

Properties

IUPAC Name |

(5S)-5-(trityloxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSSRLVFPQIRJK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369959 | |

| Record name | (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105526-85-0 | |

| Record name | (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: Pyroglutamic Acid Derivative

- The synthesis often begins with (S)-pyroglutamic acid or its esters.

- Pyroglutamic acid is converted to 5-hydroxymethyl-2-pyrrolidinone through reduction steps.

- For example, pyroglutamic acid esters can be reduced selectively using sodium borohydride in aqueous or alcoholic media to yield 5-hydroxymethyl-2-pyrrolidinone without affecting the lactam carbonyl.

Protection of the Hydroxymethyl Group with Trityl Group

- The hydroxymethyl group at the 5-position is protected by reaction with triphenylmethyl chloride (trityl chloride) under basic conditions.

- Typical conditions involve treating 5-hydroxymethyl-2-pyrrolidinone with trityl chloride in the presence of a base such as pyridine or triethylamine.

- This step yields this compound, where the trityl group serves as a protecting group for the hydroxyl functionality, facilitating further manipulations.

Maintenance of Stereochemistry

- The synthetic routes are designed to retain the stereochemical configuration at the 5-position.

- Mild reaction conditions and careful choice of reagents prevent racemization.

- The use of chiral starting materials ensures enantiomeric purity is maintained throughout the synthesis.

Representative Reaction Scheme Summary

Research Findings and Characterization

- The synthesized this compound has been characterized by NMR spectroscopy, showing characteristic signals for the trityl group and the pyrrolidinone ring protons.

- Elemental analysis confirms the expected composition.

- The chiral integrity is confirmed by optical rotation measurements and retention of stereochemistry during synthesis.

- The compound serves as a key intermediate for further functionalization, including insertion of substituents at the 1 and 5 positions of the pyrrolidinone ring, which can lead to biologically active molecules.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (S)-Pyroglutamic acid or ester |

| Key reagents | Sodium borohydride (reduction), trityl chloride (protection), base (pyridine/triethylamine) |

| Solvents | Ethanol, pyridine, or other aprotic solvents |

| Reaction temperature | Room temperature to mild heating (usually < 50°C) |

| Stereochemical outcome | Retention of (S)-configuration at 5-position |

| Purification methods | Chromatography, recrystallization |

| Characterization techniques | NMR spectroscopy, elemental analysis, optical rotation |

| Applications | Intermediate for synthesis of biologically active pyrrolidinone derivatives |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone can undergo oxidation reactions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced form, often using reagents such as lithium aluminum hydride.

Substitution: The trityloxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone is in asymmetric synthesis, particularly in reactions such as:

- Asymmetric Diels-Alder Reactions : This compound acts as a chiral auxiliary, facilitating the formation of enantiomerically enriched products. The Diels-Alder reaction is crucial for synthesizing complex cyclic structures that are prevalent in natural products and pharmaceuticals .

- Asymmetric Conjugate Additions : It also plays a role in conjugate addition reactions, where it helps in forming new carbon-carbon bonds with high stereoselectivity, thus allowing for the creation of diverse molecular architectures .

Medicinal Chemistry

The pyrrolidine scaffold, which includes this compound, is recognized for its potential in drug discovery. Research has highlighted several areas where this compound is significant:

- Anticancer Agents : Various derivatives of pyrrolidinones have been investigated for their anticancer properties. For instance, studies have shown that compounds derived from pyrrolidine exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. These compounds often induce apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation .

- Antimicrobial Activity : Recent investigations into spiro-pyrrolidine derivatives have demonstrated their antibacterial efficacy against pathogens like Vibrio cholerae and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that specific modifications to the pyrrolidine ring can enhance biological activity .

- CNS Disorders : Pyrrolidine derivatives have been explored for their potential to treat central nervous system diseases. For example, certain derivatives have shown promise as CXCR4 antagonists, which may help mitigate metastasis in cancer treatments .

Case Study 1: Anticancer Activity

A study focused on synthesizing phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues showed promising anticancer activity. The most active compound demonstrated IC50 values comparable to doxorubicin against MCF-7 and HeLa cells, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research on spirocyclic motifs derived from pyrrolidine has revealed their ability to inhibit bacterial growth effectively. The most potent compounds exhibited significant zones of inhibition against tested bacterial strains, showcasing the utility of this compound as a precursor for developing new antibiotics .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Asymmetric Synthesis | Diels-Alder Reactions | Facilitates enantiomeric product formation |

| Conjugate Additions | High stereoselectivity in carbon-carbon bond formation | |

| Medicinal Chemistry | Anticancer Agents | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against multiple bacterial strains | |

| CNS Disorders | Potential CXCR4 antagonists with antimetastatic activity |

Mechanism of Action

The mechanism of action of (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trityloxymethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Functional Group Variations

The trityloxymethyl group (triphenylmethoxymethyl) distinguishes this compound from other 2-pyrrolidinone derivatives. Below is a comparative analysis:

Key Observations :

- The trityloxymethyl group imparts steric bulk, enhancing stability and protecting reactive sites during synthesis, unlike smaller substituents (methyl, bromomethyl) .

- Aminomethyl derivatives exhibit higher reactivity due to the primary amine, enabling peptide coupling, whereas the trityloxymethyl group is non-reactive under standard conditions .

Stereochemical Considerations

The (S)-configuration at the 5-position is critical for biological activity in chiral analogs:

- Enantiomers: (R)- and (S)-5-hydroxymethyl-2-pyrrolidinone (CAS 66673-40-3 and 17342-08-4) show divergent pharmacological profiles due to stereoselectivity in enzyme binding .

- Atropisomerism: N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone derivatives (≥98% ee) demonstrate that stereochemistry governs reactivity in electrophilic substitutions .

Physicochemical Properties

- Solubility: While 2-pyrrolidinone (CAS 616-45-5) is highly polar and water-soluble, the trityloxymethyl derivative’s solubility data are unavailable, though its bulk likely reduces polarity .

- Thermal Stability : Stable under recommended storage conditions, unlike bromomethyl analogs, which may decompose under heat .

Biological Activity

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (CAS Number: 105526-85-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a pyrrolidinone ring with a trityloxymethyl substituent. This structure is significant as it may influence the compound's interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant Properties : Initial studies suggest that this compound exhibits antioxidant activity, which may help in neutralizing free radicals and protecting cells from oxidative stress.

- Anticoagulant Effects : There is potential for this compound to influence blood clotting mechanisms, possibly through interactions with coagulation factors.

- Antimicrobial Activity : Related compounds have shown antimicrobial properties, indicating that this compound may also possess similar effects against various pathogens.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's structural features play a crucial role in mediating these activities. Interaction studies have indicated that it can bind effectively to various biological targets, including enzymes involved in metabolic pathways .

Research Findings and Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound. A notable study demonstrated its application in asymmetric Diels-Alder reactions, showcasing its utility as a reagent in synthetic chemistry .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Neutralizes free radicals; protects cells from oxidative stress. |

| Anticoagulant | Influences blood clotting mechanisms; interacts with coagulation factors. |

| Antimicrobial | Potential activity against various pathogens; further studies needed. |

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications. Its antioxidant and antimicrobial properties make it a candidate for developing treatments for conditions associated with oxidative stress and infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone with high enantiomeric purity?

- Methodology : The compound’s synthesis typically involves protecting the hydroxyl group of (S)-5-hydroxymethyl-2-pyrrolidinone with a trityl (triphenylmethyl) group under anhydrous conditions. To achieve high enantiomeric purity, use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution methods. Monitor reaction progress via TLC or HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm stereochemical integrity .

Q. How should researchers safely handle this compound in laboratory settings?

- Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved N95 respirators in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust or aerosols .

- Storage : Keep the compound in tightly sealed containers at room temperature, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Approach :

- NMR Spectroscopy : Use H and C NMR to confirm the trityl group’s presence (aromatic protons at δ 7.2–7.5 ppm) and pyrrolidinone backbone (C=O at ~175 ppm in C) .

- HPLC-MS : Pair reverse-phase C18 columns with mass spectrometry to assess purity (>98%) and detect trace impurities .

- Melting Point : Though data is unavailable in SDS, experimentally determine the melting point to compare with literature values .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s toxicity in academic studies?

- Conduct in vitro assays (e.g., MTT on HEK-293 cells) to quantify cytotoxicity.

- Use in silico tools like QSAR models to predict toxicity endpoints .

- Cross-reference with structurally similar pyrrolidinones (e.g., (R)-isomers) for analog-based risk assessment .

Q. What strategies optimize the stereoselective removal of the trityl protecting group without racemization?

- Experimental Design :

- Acid Sensitivity : Use mild acidic conditions (e.g., 1% TFA in DCM) to cleave the trityl group while preserving the pyrrolidinone’s chiral center.

- Monitoring : Track deprotection via H NMR (disappearance of trityl’s aromatic signals) and confirm enantiopurity with polarimetry or chiral HPLC .

Q. How does this compound interact with biological targets in medicinal chemistry applications?

- Mechanistic Insight : The compound’s pyrrolidinone core is a known scaffold for kinase inhibitors (e.g., CDK2). Molecular docking studies can identify binding interactions with active sites. Modify the trityloxymethyl group to enhance solubility or binding affinity .

Q. What experimental approaches are recommended to determine unknown physicochemical properties (e.g., solubility, logP)?

- Methods :

- LogP : Measure octanol-water partitioning via shake-flask or HPLC-derived methods .

- Solubility : Use UV-Vis spectroscopy to quantify solubility in DMSO, water, and PBS. Adjust pH to mimic physiological conditions .

Q. How can researchers mitigate instability issues during long-term storage?

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS.

- Store under inert gas (argon) to prevent oxidation. Add stabilizers (e.g., BHT) if decomposition involves free radicals .

Contradictions and Gaps in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.